molecular formula C8H7BrN2O2 B556508 5-Bromo-7-nitroindoline CAS No. 80166-90-1

5-Bromo-7-nitroindoline

Cat. No. B556508
CAS RN: 80166-90-1
M. Wt: 243.06 g/mol
InChI Key: VXKXMHDXFLFIFI-UHFFFAOYSA-N
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Description

5-Bromo-7-nitroindoline is a chemical compound with the molecular formula C8H7BrN2O2 . It has a molecular weight of 243.06 g/mol . It is a solid substance and its IUPAC name is 5-bromo-7-nitro-2,3-dihydro-1H-indole .


Molecular Structure Analysis

The molecular structure of 5-Bromo-7-nitroindoline includes 13 heavy atoms . Its InChI code is 1S/C8H7BrN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h3-4,10H,1-2H2 and its InChIKey is VXKXMHDXFLFIFI-UHFFFAOYSA-N . Its canonical SMILES is C1CNC2=C1C=C(C=C2N+[O-])Br .


Chemical Reactions Analysis

5-Bromo-7-nitroindoline can undergo one-photon and two-photon photolysis at 350 and 710 nm, respectively . The photolysis with 350 nm light results in 5-bromo-7-nitrosoindoline, which is in equilibrium with its dimeric form(s), as supported by experiment and theory .


Physical And Chemical Properties Analysis

5-Bromo-7-nitroindoline is a solid substance . It has a molecular weight of 243.06 g/mol . Its exact mass and monoisotopic mass are 241.96909 g/mol . It has a topological polar surface area of 57.8 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 .

Scientific Research Applications

  • Protecting Groups for Amines and Alcohols : 5-Bromo-7-nitro-indoline has been used for protecting primary and secondary amines as urea derivatives. These protected compounds can be deprotected by UV irradiation under neutral conditions (Hassner et al., 2007).

  • Linking Proteins and Nanoparticles to Gold Surfaces : A derivative of 5-bromo-7-nitroindoline was synthesized to attach nucleophilic molecules and proteins to gold surfaces through photochemical activation. This method is seen as an alternative to activated ester type chemistries (Moth‐Poulsen et al., 2010).

  • Effects of Aromatic Substituents on Photocleavage : Studies on 1-Acyl-7-nitroindolines, where 5-bromo-7-nitroindoline is a key component, revealed how aromatic substituents affect the efficiency of photolysis. This is particularly useful in the photorelease of carboxylic acids and other substances (Papageorgiou & Corrie, 2000).

  • Photolysis of Peptides Using Two-Photon Absorption : The application of 7-nitroindoline units, such as 5-Bromo-7-nitroindoline, in peptides facilitates the photolysis of the peptide bond upon two-photon excitation. This process has potential applications in materials engineering and microstructure fabrication (Hatch et al., 2016).

  • Photorelease of L-Glutamate in Biological Experiments : 1-Acyl-7-nitroindolines, like 5-bromo-7-nitroindoline, have been shown to effectively release neuroactive amino acids such as L-glutamate rapidly upon flash photolysis. This is significant in biological experiments, especially in studying neuronal activities (Papageorgiou, Ogden & Corrie, 2004).

  • Synthesis and Characterization of Photocleavable Collagen-like Peptide : A study synthesized a collagen-like peptide incorporating 5-bromo-7-nitroindoline units. This peptide can be decomposed into smaller fragments by UV light, indicating potential applications in cell growth and patterning (Ornelas et al., 2018).

Safety And Hazards

5-Bromo-7-nitroindoline may cause skin irritation and serious eye irritation . It may also cause respiratory irritation and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

Future Directions

The study of 5-Bromo-7-nitroindoline expands the scope of photoreactive 7-nitroindoline derivatives and informs the development of novel photocleavable compounds . Its photolytic properties make these compounds attractive as photocleavable protecting groups and “caged” compounds for the light-induced release (“uncaging”) of biologically active compounds and as acylating reagents under neutral conditions .

properties

IUPAC Name

5-bromo-7-nitro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h3-4,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKXMHDXFLFIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701001044
Record name 5-Bromo-7-nitro-2,3-dihydro-1H-indole
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Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-nitroindoline

CAS RN

80166-90-1
Record name 5-Bromo-7-nitroindoline
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Record name 5-Bromo-7-nitroindoline
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Record name 5-Bromo-7-nitro-2,3-dihydro-1H-indole
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Record name 5-bromo-7-nitroindoline
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Synthesis routes and methods

Procedure details

1-Acetyl-5-bromo-7-nitroindoline (5.05 g, 17.7 mmol) was added to a mixture comprising 6 ml of ethanol and 40 ml of 6N hydrochloric acid. The obtained mixture was heated under reflux for 3 hours, neutralized with sodium carbonate and extracted with ethyl acetate. The organic phase was washed with water, dried over magnesium sulfate and concentrated. The residue was purified by silica gel column chromatography to give 4.13 g of 5-bromo-7-nitroindoline. This compound (301 mg, 1.24 mmol) was added to 10 ml of toluene, followed by the addition of 580 mg (2.55 mmol) of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The obtained mixture was refluxed by heating under stirring for 3.5 hours and filtered to remove insolubles. The filtrate was concentrated and the obtained residue was purified by silica gel column chromatography to give 252 mg of the title compound.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 5-Bromo-7-nitroindoline attractive for use in photolabile protecting groups and caged compounds?

A1: 5-Bromo-7-nitroindoline (BNI) and its derivatives exhibit photolability under UV light, enabling their use as photoremovable protecting groups for various functional groups, particularly carboxylic acids. [, ] This property allows for the controlled release of active compounds upon light exposure, making them valuable tools in biological research and drug delivery.

Q2: How does the photolysis mechanism of 5-Bromo-7-nitroindoline-S-thiocarbamates differ from that of N-acyl-7-nitroindolines?

A2: While both classes of compounds are photoreactive, their photolysis pathways diverge. Research suggests that 5-Bromo-7-nitroindoline-S-ethylthiocarbamate, when exposed to 350 nm light, yields 5-bromo-7-nitrosoindoline, which exists in equilibrium with its dimeric forms. [] This contrasts with previously reported mechanisms for N-acyl-7-nitroindolines, highlighting the influence of the N-carbonyl substituent on the photochemical behavior.

Q3: What is the significance of the crystal structure of 5-Bromo-7-nitroindoline?

A3: X-ray diffraction analysis reveals that BNI crystallizes in an orthorhombic system. [] The bromine atom at position 5 and the nitro group at position 7 are nearly coplanar with the indole ring system. Understanding the crystal structure provides insights into the molecule's packing, potential intermolecular interactions, and can be valuable for further derivatization strategies.

Q4: What applications does 5-Bromo-7-nitroindoline have in surface functionalization?

A4: BNI derivatives can be employed to attach nucleophilic molecules to gold surfaces through a photoinduced reaction. [, ] This approach enables the creation of functionalized surfaces for various applications, including biosensors. For instance, BNI-mediated immobilization of biotin on gold surfaces has been demonstrated for the detection of streptavidin, showcasing its potential in biorecognition assays. []

Q5: How does 5-Bromo-7-nitroindoline contribute to glycopeptide synthesis?

A5: BNI has been explored as a protecting group for the carboxylic acid moiety of N-acetylneuraminic acid (Neu5Ac), a key component of tumor-associated carbohydrate antigens. [] Its stability under solid-phase peptide synthesis conditions and facile removal by UV light make it a promising tool for synthesizing sensitive STn-containing glycopeptides, which could contribute to the development of novel anticancer vaccines or immunotherapies.

Q6: What are the potential applications of photocleavable collagen-like peptides incorporating 5-Bromo-7-nitroindoline?

A6: Researchers have synthesized collagen-like peptides containing multiple BNI units within their backbone. [] These peptides adopt a triple helix structure and can be fragmented into smaller peptides upon exposure to UV light. This photocleavage property, combined with the cytocompatibility of the full-length peptide, suggests potential applications in controlling cell growth in two-dimensional micropatterns, with potential implications for tissue engineering and regenerative medicine.

Q7: What are the safety concerns associated with 5-Bromo-7-nitroindoline?

A7: While detailed toxicological data might be limited, BNI is known to be incompatible with oxidizing agents. [] As a precaution, it should be handled with care, avoiding contact with skin and eyes, and stored in a cool, dry place.

Q8: What analytical techniques are used to characterize and study 5-Bromo-7-nitroindoline?

A8: Various analytical methods are employed to characterize BNI and its derivatives. These include:* Spectroscopy: UV-Vis spectroscopy to determine absorption characteristics. [, ]* NMR spectroscopy: To confirm structure and monitor reactions. []* X-ray diffraction: To determine the crystal structure. []* Chromatographic techniques: Likely used for purification and analysis of reaction mixtures (not explicitly mentioned in the provided abstracts).

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